molecular formula C9H8N2O3 B1301300 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 702669-54-3

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1301300
CAS No.: 702669-54-3
M. Wt: 192.17 g/mol
InChI Key: KNJZSRZUSLBDSJ-UHFFFAOYSA-N
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Description

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H8N2O3. This compound is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of a carboxylic acid group at the 6-position and a keto group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. One common method includes the reaction of 1,2-diaminobenzene with diethyl oxalate under acidic conditions to form the quinoxaline ring, followed by oxidation to introduce the keto group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

    Oxidation: The keto group at the 3-position can undergo further oxidation to form quinoxaline-3,6-dicarboxylic acid.

    Reduction: The keto group can be reduced to form 3-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

    Substitution: The carboxylic acid group can participate in esterification reactions to form esters or in amidation reactions to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols for esterification, amines for amidation, typically under acidic or basic conditions.

Major Products:

    Oxidation: Quinoxaline-3,6-dicarboxylic acid.

    Reduction: 3-Hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

    Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization. This action disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular target is the colchicine binding site on tubulin, which prevents the assembly of microtubules .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJZSRZUSLBDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365904
Record name 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702669-54-3
Record name 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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